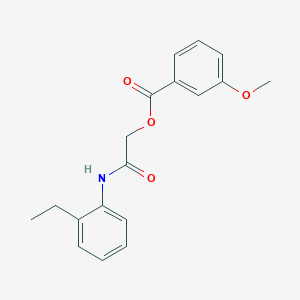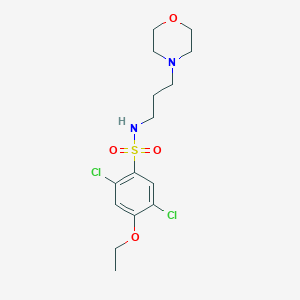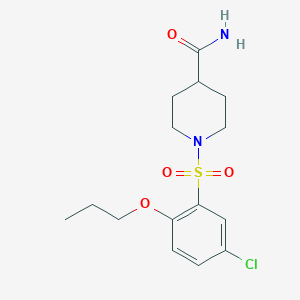
1-(5-Chloro-2-propoxybenzenesulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-propoxybenzenesulfonyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C15H21ClN2O4S It is known for its unique structural features, which include a piperidine ring, a sulfonyl group, and a chloro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-propoxybenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 5-Chloro-2-propoxyphenylsulfonyl chloride: This intermediate is synthesized by reacting 5-chloro-2-propoxyphenol with chlorosulfonic acid under controlled conditions.
Formation of Piperidine-4-carboxamide: Piperidine-4-carboxamide is prepared by reacting piperidine with a suitable carboxylating agent.
Coupling Reaction: The final step involves the coupling of 5-chloro-2-propoxyphenylsulfonyl chloride with piperidine-4-carboxamide in the presence of a base, such as triethylamine, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-propoxybenzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Scientific Research Applications
1-(5-Chloro-2-propoxybenzenesulfonyl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-propoxybenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro-substituted phenyl ring may also participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide
- 1-(5-Bromo-2-ethoxyphenyl)sulfonylpiperidine-4-carboxamide
- 1-(5-Methyl-2-propoxyphenyl)sulfonylpiperidine-4-carboxamide
Uniqueness
1-(5-Chloro-2-propoxybenzenesulfonyl)piperidine-4-carboxamide stands out due to its specific chloro substitution, which imparts unique reactivity and binding properties. The propoxy group also contributes to its distinct chemical behavior compared to other similar compounds with different substituents.
Properties
Molecular Formula |
C15H21ClN2O4S |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
1-(5-chloro-2-propoxyphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H21ClN2O4S/c1-2-9-22-13-4-3-12(16)10-14(13)23(20,21)18-7-5-11(6-8-18)15(17)19/h3-4,10-11H,2,5-9H2,1H3,(H2,17,19) |
InChI Key |
MOZOIZFGXWQJQG-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B275136.png)
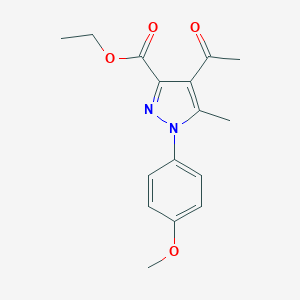
![8-Methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275143.png)
![9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275149.png)
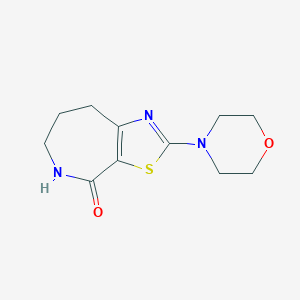
![5'-METHYLSPIRO[ADAMANTANE-2,2'-[1,3]THIAZOLIDIN]-4'-ONE](/img/structure/B275156.png)
![3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)

![5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B275160.png)
![6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11-hexaene-14-thione](/img/structure/B275161.png)
![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)

